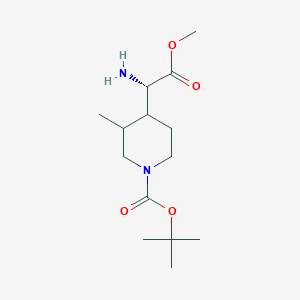
tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate
Description
tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 4-[(1S)-1-amino-2-methoxy-2-oxoethyl]-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-9-8-16(13(18)20-14(2,3)4)7-6-10(9)11(15)12(17)19-5/h9-11H,6-8,15H2,1-5H3/t9?,10?,11-/m0/s1 |
InChI Key |
NNTAROPHOIEHCU-ILDUYXDCSA-N |
Isomeric SMILES |
CC1CN(CCC1[C@@H](C(=O)OC)N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCC1C(C(=O)OC)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microreactor systems can enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is studied for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions and other biochemical processes .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4-((S)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate stands out due to its specific combination of functional groups and stereochemistry. This unique structure allows for distinct reactivity and interactions compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


